Cas no 114467-76-4 (Benzene, 1-(bromodifluoromethyl)-4-(1,1-dimethylethyl)-)

Benzene, 1-(bromodifluoromethyl)-4-(1,1-dimethylethyl)- structure
114467-76-4 structure
Product Name:Benzene, 1-(bromodifluoromethyl)-4-(1,1-dimethylethyl)-
CAS No:114467-76-4
MF:C11H13BrF2
MW:263.12172961235
CID:3633959
PubChem ID:640460
Update Time:2025-04-22

Benzene, 1-(bromodifluoromethyl)-4-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(bromodifluoromethyl)-4-(1,1-dimethylethyl)-
    • 114467-76-4
    • InChI=1/C11H13BrF2/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H
    • DTXSID401220980
    • 1-(Bromodifluoromethyl)-4-(1,1-dimethylethyl)benzene
    • 1-(Bromodifluoromethyl)-4-(1,1-dimethylethyl)-benzene
    • 1-[bromo(difluoro)methyl]-4-tert-butylbenzene
    • Inchi: 1S/C11H13BrF2/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3
    • InChI Key: YWCLHRSEKXJCHA-UHFFFAOYSA-N
    • SMILES: C1(C(Br)(F)F)=CC=C(C(C)(C)C)C=C1

Computed Properties

  • Exact Mass: 262.01687Da
  • Monoisotopic Mass: 262.01687Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent